Demethoxysudachitin
Overview
Description
Demethoxysudachitin is a polymethoxyflavone, a type of flavonoid, isolated from the peel of Citrus sudachi. It is known for its various biological activities, including vasorelaxant effects and potential anti-inflammatory properties .
Preparation Methods
Demethoxysudachitin can be synthesized from the peel of Citrus sudachi. The extraction process involves using methanol to obtain a crude extract, which is then purified through chromatographic techniques . The synthetic route typically involves the isolation of the compound from the plant material, followed by purification steps to achieve the desired purity.
Chemical Reactions Analysis
Demethoxysudachitin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its methoxy groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Demethoxysudachitin has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Medicine: Its vasorelaxant effects suggest potential therapeutic applications in cardiovascular diseases.
Industry: It is explored for its potential use in developing natural health products and supplements.
Mechanism of Action
The mechanism of action of demethoxysudachitin involves its interaction with various molecular targets and pathways. It enhances cAMP- and guanosine 3′,5′-cyclic monophosphate (cGMP)-dependent pathways, leading to vasorelaxation . Additionally, it can induce apoptosis in certain cell types by activating specific signaling pathways .
Comparison with Similar Compounds
Demethoxysudachitin is similar to other polymethoxyflavones such as sudachitin and nobiletin. it has distinct biological activities:
Sudachitin: Another polymethoxyflavone from Citrus sudachi, known for its anti-inflammatory and vasorelaxant effects.
Nobiletin: A polymethoxyflavone that promotes autophagy but not apoptosis in certain cell lines.
This compound’s unique ability to induce apoptosis and its specific vasorelaxant mechanism make it a compound of interest in various research fields.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGUVOLSUJYPPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195801 | |
Record name | Demethoxysudachitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Demethoxysudachitin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4323-80-2 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4323-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demethoxysudachitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004323802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demethoxysudachitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Demethoxysudachitin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277 - 279 °C | |
Record name | Demethoxysudachitin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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